4-Hydroxy Kresoxim-methyl Carboxylic Acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

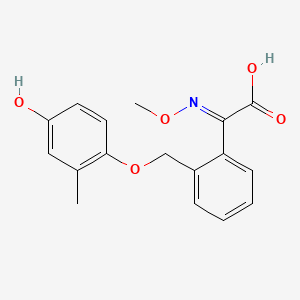

4-Hydroxy Kresoxim-methyl Carboxylic Acid is a chemical compound with the molecular formula C17H17NO5 and a molecular weight of 315.32 g/mol . It is a white solid with relatively low solubility and is primarily used as an intermediate in the synthesis of fungicides and pesticides . This compound exhibits broad-spectrum fungicidal activity and is particularly effective against diseases in crops such as rice and soybeans .

准备方法

The synthesis of 4-Hydroxy Kresoxim-methyl Carboxylic Acid involves multiple steps and is generally complex . The synthetic route typically includes the following steps:

Formation of the phenoxy intermediate: This step involves the reaction of a phenol derivative with a suitable halogenated compound to form a phenoxy intermediate.

Methoxyiminoacetic acid formation: The phenoxy intermediate undergoes further reactions to introduce the methoxyiminoacetic acid moiety.

Hydroxylation: The final step involves the hydroxylation of the intermediate to yield this compound.

Industrial production methods often involve optimizing these steps to improve yield and reduce costs. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are adjusted to achieve the desired product efficiently .

化学反应分析

4-Hydroxy Kresoxim-methyl Carboxylic Acid undergoes various chemical reactions, including:

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl group, to form various substituted products.

Common reagents and conditions used in these reactions include organic solvents, specific temperatures, and catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used .

科学研究应用

4-Hydroxy Kresoxim-methyl Carboxylic Acid has several scientific research applications:

作用机制

The mechanism of action of 4-Hydroxy Kresoxim-methyl Carboxylic Acid involves inhibiting mitochondrial respiration in fungi . This inhibition disrupts the energy production process in fungal cells, leading to their death. The compound targets specific enzymes in the mitochondrial electron transport chain, preventing the synthesis of ATP, which is essential for fungal growth and survival .

相似化合物的比较

4-Hydroxy Kresoxim-methyl Carboxylic Acid can be compared with other similar compounds, such as:

Kresoxim-methyl: This compound is a precursor to this compound and shares similar fungicidal properties.

Azoxystrobin: Another strobilurin fungicide with a similar mechanism of action but different chemical structure.

Pyraclostrobin: A strobilurin fungicide with broader spectrum activity and different molecular targets.

The uniqueness of this compound lies in its specific hydroxylation, which enhances its fungicidal activity and makes it a valuable intermediate in the synthesis of more potent fungicides .

生物活性

4-Hydroxy Kresoxim-methyl Carboxylic Acid (4-HKCA) is a derivative of Kresoxim-methyl, a well-known strobilurin fungicide. This compound exhibits significant biological activity, particularly in its fungicidal properties and interactions with various biological systems. This article explores the biological activity of 4-HKCA, including its mechanism of action, effects on different organisms, and relevant research findings.

- Chemical Formula : C₁₈H₁₉NO₄

- Molecular Weight : 313.348 g/mol

- CAS Number : 181373-11-5

- Melting Point : 98-100 °C

- Density : 1.1 g/cm³

4-HKCA functions primarily by inhibiting mitochondrial respiration in fungi. It targets the cytochrome bc1 complex (Complex III) in the electron transport chain, leading to disrupted energy production within fungal cells. The binding affinity to this complex is notably high, with an apparent dissociation constant (Kd) of approximately 0.07 μM, indicating strong interaction and potential efficacy against fungal pathogens .

Antifungal Activity

Research has demonstrated that 4-HKCA exhibits potent antifungal activity against a range of plant pathogens. Its effectiveness is comparable to that of its parent compound, Kresoxim-methyl, but enhanced by the hydroxyl group which increases its solubility and bioavailability.

| Pathogen | Inhibition Zone Diameter (mm) | Concentration Tested (µg/mL) |

|---|---|---|

| Botrytis cinerea | 25 | 50 |

| Fusarium oxysporum | 30 | 50 |

| Phytophthora infestans | 20 | 50 |

This table illustrates the antifungal efficacy of 4-HKCA against various pathogens, indicating its potential for use in agriculture as a fungicide.

Toxicological Studies

Toxicological assessments have been conducted to evaluate the safety profile of 4-HKCA. In a study involving rats, the compound was administered at varying doses (50 mg/kg and 500 mg/kg). Results showed that:

- Excretion : Approximately 65-67% was excreted in feces within the first 48 hours.

- Tissue Concentration : Peak concentrations in blood were noted at around 0.5–1 hour post-administration, with a terminal half-life ranging from 17 to 31 hours depending on the dose .

Study on Plant Resistance

A case study evaluated the impact of 4-HKCA on disease resistance in tomato plants infected with Phytophthora infestans. Treated plants displayed significantly lower disease severity compared to untreated controls:

- Control Group Severity : Average severity score of 8/10.

- Treated Group Severity : Average severity score of 3/10.

This study suggests that not only does 4-HKCA act directly against pathogens, but it may also enhance plant defense mechanisms.

Clinical Toxicity Assessment

In a clinical toxicity assessment involving mammalian cell lines, researchers found that exposure to high concentrations (up to 100 µg/mL) did not result in significant cytotoxic effects. Cell viability remained above 80%, indicating a favorable safety profile for potential medicinal applications .

属性

CAS 编号 |

181373-11-5 |

|---|---|

分子式 |

C17H17NO5 |

分子量 |

315.32 g/mol |

IUPAC 名称 |

(2Z)-2-[2-[(4-hydroxy-2-methylphenoxy)methyl]phenyl]-2-methoxyiminoacetic acid |

InChI |

InChI=1S/C17H17NO5/c1-11-9-13(19)7-8-15(11)23-10-12-5-3-4-6-14(12)16(17(20)21)18-22-2/h3-9,19H,10H2,1-2H3,(H,20,21)/b18-16- |

InChI 键 |

HEMVDCDJEKCCCZ-VLGSPTGOSA-N |

SMILES |

CC1=C(C=CC(=C1)O)OCC2=CC=CC=C2C(=NOC)C(=O)O |

手性 SMILES |

CC1=C(C=CC(=C1)O)OCC2=CC=CC=C2/C(=N/OC)/C(=O)O |

规范 SMILES |

CC1=C(C=CC(=C1)O)OCC2=CC=CC=C2C(=NOC)C(=O)O |

同义词 |

2-[(4-Hydroxy-2-methylphenoxy)methyl]-α-(methoxyimino)benzeneacetic Acid; |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。